Home > Products > Screening Compounds P136433 > 6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine - 100644-68-6

6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-3334348
CAS Number: 100644-68-6
Molecular Formula: C27H27N5O6
Molecular Weight: 517.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound classified as a pyrimidine nucleoside analog. It is notable for its structural features and potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The compound is characterized by the presence of an amino group, a methoxy group, and a ribofuranosyl moiety modified with p-toluoyl groups.

Source

The compound has been identified with the CAS Number 100644-68-6, and relevant data can be found in various chemical databases such as ChemicalBook and MedChemExpress, which provide detailed chemical properties and synthesis methods .

Classification

This compound belongs to the class of nucleoside analogs, which are crucial in pharmaceutical research due to their ability to interfere with nucleic acid metabolism. They are often used as antiviral and anticancer agents because they can mimic natural nucleosides and inhibit viral replication or tumor growth.

Synthesis Analysis

The synthesis of 6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine involves several key steps:

  1. Starting Materials: The synthesis typically begins with 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.
  2. Glycosylation Reaction: The introduction of the ribofuranosyl moiety is achieved through a glycosylation reaction with 2-deoxy-3,5-di-O-(p-toluoyl)-beta-D-ribofuranose. This reaction requires specific conditions to ensure proper formation of the glycosidic bond.
  3. Protective Group Strategy: The use of p-toluoyl groups serves to protect hydroxyl functions during the synthesis process, allowing for selective reactions at other sites on the molecule .

The technical details of these reactions include controlling temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:

  • Molecular Formula: C_{17}H_{22}N_{4}O_{5}
  • Molecular Weight: Approximately 378.38 g/mol
  • Structural Features:
    • A pyrazolo[3,4-d]pyrimidine core.
    • An amino group at position 6.
    • A methoxy group at position 4.
    • A ribofuranosyl unit substituted with two p-toluoyl groups.

The structure can be visualized using molecular modeling software or databases that provide structural representations .

Chemical Reactions Analysis

This compound can undergo several chemical reactions typical for nucleoside analogs:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Deprotection Reactions: The removal of p-toluoyl protecting groups can be performed under acidic or basic conditions, allowing access to hydroxyl groups for further functionalization.
  3. Coupling Reactions: The compound may participate in coupling reactions with other bioactive molecules to enhance its therapeutic properties .
Mechanism of Action

The mechanism of action for 6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its role as a nucleoside analog:

  • Inhibition of Nucleic Acid Synthesis: By mimicking natural nucleosides, this compound can be incorporated into viral or cellular RNA or DNA during replication. This incorporation disrupts normal nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation.

Research indicates that such compounds can effectively interfere with specific enzymes involved in nucleotide metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is typically above room temperature .
Applications

The primary applications of 6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine include:

  • Antiviral Research: Due to its structural similarity to natural nucleotides, it is being investigated for potential antiviral activity against various viruses.
  • Anticancer Studies: Its ability to inhibit nucleic acid synthesis makes it a candidate for further development as an anticancer agent.

Research continues into optimizing its efficacy and understanding its full range of biological activities .

Synthetic Methodologies and Reaction Optimization

Glycosylation Strategies for Pyrazolo[3,4-d]pyrimidine Scaffolds

Regioselective N9 vs. N8 Glycosylation Under Lewis Acid Catalysis

Regioselectivity in glycosylation is critical for biological activity. Lewis acids like BF₃·Et₂O, SnCl₄, and TMSOTf govern whether N9 or N8 glycosylation dominates. BF₃·Et₂O at elevated temperatures (refluxing acetonitrile) favors N8-glycosylation (yields up to 83.3%), while TMSOTf at room temperature in 1,2-dichloroethane promotes N9-glycosylation (30.3% yield). This divergence arises from kinetic (N9) versus thermodynamic (N8) control [5]. The 7-iodo-substituted scaffold further complicates regioselectivity, reducing N9-glycosylation yields to ~28% even with optimized catalysts [5].

Thermodynamic Control in Anomeric Configuration (α/β Selectivity)

β-anomer configuration is exclusively achieved through kinetically controlled glycosylation. The 2-deoxyribofuranosyl donor’s C2 stereochemistry directs β-selectivity via neighboring group participation. X-ray crystallography confirms β-linkages in final products, crucial for mimicking natural nucleosides [5]. Thermodynamic equilibration under harsh conditions may cause anomerization, but mild Lewis acid protocols preserve β-configuration [3].

Solvent and Temperature-Dependent Glycosylation Outcomes

Solvent polarity and temperature dramatically alter outcomes:

  • Nitromethane or 1,2-dichloroethane: Enhances N9-selectivity with TMSOTf (RT, 30.3% yield) [5].
  • Acetonitrile at 80°C: Shifts preference to N8-glycosylation (83.3% yield) with BF₃·Et₂O [5].
  • Failed solvents: Polar aprotic solvents (e.g., DMF) promote decomposition, especially with iodo-substituted bases [5].

Table 1: Glycosylation Outcomes Under Varied Conditions

BaseCatalystSolventTemp.Major ProductYield
6-Amino-4-methoxy derivativeTMSOTf1,2-DichloroethaneRTN9-β30.3%
6-Amino-4-methoxy derivativeBF₃·Et₂OAcetonitrile80°CN8-β83.3%
3-Iodo-4-methoxy derivativeBF₃·Et₂OAcetonitrileRTN9-β28%

Protecting Group Chemistry

Role of p-Toluoyl Groups in Ribose Sugar Stabilization

para-Toluoyl groups protect C3′ and C5′ hydroxyls of ribose during glycosylation, preventing side reactions. Their aromatic ester structure enhances steric bulk and electron withdrawal, stabilizing the glycosidic bond against acid hydrolysis. Deprotection uses NH₃/MeOH or K₂CO₃/MeOH, cleaving esters without nucleobase damage [3] [7]. The electron-donating methyl group in p-toluoyl (vs. benzoyl) slightly accelerates deprotection kinetics [3].

Methoxy Group as a Transient Protecting Moiety for Nucleobase Modifications

The C4-methoxy group blocks reactive sites during glycosylation and serves as a versatile precursor for nucleophilic displacement:

  • Ammonolysis (NH₃/H₂O, 60°C): Converts methoxy to amino groups, yielding guanosine analogs [5].
  • Hydrazine substitution: Forms 6-hydrazino derivatives for antimetabolite synthesis [5].
  • Alkaline hydrolysis (KOH/H₂O): Generates 6-oxo variants, though slower than ammonolysis [5].

Comparative Deprotection Techniques for Final Deblocking

Table 2: Deprotection Methods for Protected Nucleosides

Protecting GroupsReagentConditionsOutcomePurity
p-Toluoyl (C3′,C5′)NH₃/MeOH24h, RTFull deprotection, no base damage>95%
p-Toluoyl0.05M K₂CO₃/MeOH12h, RTPartial sugar deprotection85–90%
Methoxy (C4)NH₃/H₂O12h, 60°C6-Amino derivative>98%
Methoxy (C4)Hydrazine hydrate6h, 60°C6-Hydrazino derivative>95%

Ammonolysis is optimal for simultaneous sugar and nucleobase deprotection, while mild bases selectively remove sugar esters [3] [5].

Nucleoside Analog Derivatization Pathways

Halogenation at C7 for Cross-Coupling Reactions (Suzuki, Sonogashira)

C7 halogenation (iodo/bromo) enables Pd-catalyzed cross-coupling:

  • Iodination: Using NIS or I₂/KI at C7 of the pyrazolo[3,4-d]pyrimidine core yields 7-iodo derivatives (e.g., CAS 203180-05-6) [4].
  • Suzuki coupling: Iodo-substituted nucleosides react with arylboronic acids, introducing biaryl groups for enhanced lipophilicity (LogP up to 4.8) [4] [5].
  • Sonogashira coupling: Links alkynes to C7, enabling "click" conjugation for probe or drug design [5].

Nucleophilic Displacement of Methoxy Group with Amines/Hydrazines

The C4-methoxy group undergoes facile displacement:

  • Amines (alkyl/aryl): Aniline or aliphatic amines at 100°C yield 4-alkylamino derivatives, altering H-bonding capacity [5].
  • Hydrazines: Hydrazine hydrate at 60°C gives 4-hydrazino analogs (precursors to triazolo-fused systems) [5].Kinetics show electron-deficient amines accelerate displacement 5-fold versus electron-rich analogs [5].

Synthesis of 2′-Deoxyribose vs. Ribose Conjugates

2′-Deoxyribose conjugates (e.g., 6-amino-1-(2′-deoxyribosyl)-4-methoxy-pyrazolo[3,4-d]pyrimidine, CAS 100644-69-7):

  • Use 3,5-di-O-p-toluoyl-2-deoxyribofuranosyl donors [3].
  • Glycosylation requires strict anhydrous conditions to prevent anomerization [6].

Ribose conjugates:

  • Employ 2,3,5-tri-O-benzoylribofuranosyl donors [7].
  • C2′ hydroxyl participation ensures β-selectivity but necessitates orthogonal protection [5].

Properties

CAS Number

100644-68-6

Product Name

6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

[(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Molecular Formula

C27H27N5O6

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C27H27N5O6/c1-15-4-8-17(9-5-15)25(33)36-14-21-20(38-26(34)18-10-6-16(2)7-11-18)12-22(37-21)32-23-19(13-29-32)24(35-3)31-27(28)30-23/h4-11,13,20-22H,12,14H2,1-3H3,(H2,28,30,31)/t20-,21+,22+/m0/s1

InChI Key

JLUHRVVKEOKCHA-BHDDXSALSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C

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